2-Methylbenzo[d]oxazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzo[d]oxazol-7-ol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused with an oxazole ring, with a methyl group attached to the second position and a hydroxyl group at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methylbenzo[d]oxazol-7-ol involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. For example, the reaction of 2-aminophenol with acetic acid under acidic conditions can yield this compound. Another method involves the use of palladium-catalyzed C-H functionalization and intramolecular oxidative C-O coupling reactions with N-phenylacetamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzo[d]oxazol-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
2-Methylbenzo[d]oxazol-7-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential as an anthelmintic agent and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2-Methylbenzo[d]oxazol-7-ol involves its interaction with specific molecular targets and pathways. For example, in its role as an anthelmintic agent, the compound has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic nematodes . This disruption of metabolic pathways leads to the death of the parasites. The compound’s anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the methyl and hydroxyl groups.
2-Methylbenzoxazole: Similar structure but lacks the hydroxyl group at the seventh position.
7-Hydroxybenzoxazole: Similar structure but lacks the methyl group at the second position.
Uniqueness
2-Methylbenzo[d]oxazol-7-ol is unique due to the presence of both the methyl group at the second position and the hydroxyl group at the seventh position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyl-1,3-benzoxazol-7-ol |
InChI |
InChI=1S/C8H7NO2/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4,10H,1H3 |
InChI Key |
OVWIYNQUBTYRMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.